molecular formula C15H13BrO3 B3297539 Ethyl 3'-bromo-4'-hydroxybiphenyl-4-carboxylate CAS No. 895542-84-4

Ethyl 3'-bromo-4'-hydroxybiphenyl-4-carboxylate

Cat. No.: B3297539
CAS No.: 895542-84-4
M. Wt: 321.16 g/mol
InChI Key: YZVVYIODUDYAPO-UHFFFAOYSA-N
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Description

Ethyl 3'-bromo-4'-hydroxybiphenyl-4-carboxylate (CAS: 895542-84-4) is a biphenyl-based compound with the molecular formula C₁₅H₁₃BrO₃ and a molecular weight of 321.17 g/mol . It features a bromine atom at the 3'-position and a hydroxyl group at the 4'-position on one aromatic ring, while the other ring is substituted with an ethyl carboxylate group at the 4-position. This structural configuration makes it a versatile intermediate in pharmaceutical synthesis, notably for Trifarotene (CAS: 895542-09-3), a retinoid used to treat acne .

The compound is synthesized via esterification and halogenation reactions, with purity standards typically exceeding 98% (HPLC) . Its crystalline structure and hydrogen-bonding capacity (due to the hydroxyl group) influence its reactivity and suitability for further functionalization.

Properties

IUPAC Name

ethyl 4-(3-bromo-4-hydroxyphenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO3/c1-2-19-15(18)11-5-3-10(4-6-11)12-7-8-14(17)13(16)9-12/h3-9,17H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZVVYIODUDYAPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

895542-84-4
Record name Ethyl 3'-bromo-4'-hydroxybiphenyl-4-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0895542844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 3′-bromo-4′-hydroxybiphenyl-4-carboxylate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FT8EJ4LW64
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3’-bromo-4’-hydroxybiphenyl-4-carboxylate can be synthesized through several synthetic routes. One common method involves the bromination of 4’-hydroxybiphenyl-4-carboxylic acid, followed by esterification with ethanol . The reaction conditions typically include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The esterification step involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid .

Industrial Production Methods

Industrial production of ethyl 3’-bromo-4’-hydroxybiphenyl-4-carboxylate may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps . Industrial methods may also involve continuous flow reactors and automated systems to ensure consistent production quality .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural and functional differences between Ethyl 3'-bromo-4'-hydroxybiphenyl-4-carboxylate and analogous biphenyl derivatives:

Compound Name Molecular Formula Substituents Key Functional Groups Applications References
This compound C₁₅H₁₃BrO₃ 3'-Br, 4'-OH, 4-COOEt Bromine, hydroxyl, ester Pharmaceutical intermediate (Trifarotene)
Ethyl 4'-n-undecyloxybiphenyl-4-carboxylate (2(11)OBC) C₂₆H₃₆O₃ 4'-O(CH₂)₁₀CH₃, 4-COOEt Long alkyl chain, ester Liquid crystal research
Ethyl 4'-bromo-4-biphenylcarboxylate C₁₅H₁₃BrO₂ 4'-Br, 4-COOEt Bromine, ester Intermediate for cross-coupling reactions
Ethyl 2-amino-6-(4-bromophenyl)-4-(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate C₂₁H₁₉NO₂FBr Cyclohexadiene core, 4-BrPh, 4-FPh Amino, ester, halogenated aryl Crystallography studies
Ethyl 3-[(4-bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylate C₁₄H₁₃BrNO₄ Isoxazole ring, 4-BrPh, hydroxymethyl Heterocycle, hydroxyl, ester Bioactive molecule synthesis

Key Findings:

Substituent Effects on Reactivity and Applications :

  • The hydroxyl group in this compound enables hydrogen bonding, enhancing crystallinity and stability, which is critical for pharmaceutical intermediates . In contrast, Ethyl 4'-n-undecyloxybiphenyl-4-carboxylate’s long alkyl chain (O-undecane) promotes liquid crystalline behavior due to flexible chain-induced mesophase formation .
  • Bromine vs. Fluorine : Bromine’s bulkiness and electronegativity make it a superior leaving group in substitution reactions compared to fluorine. For example, Ethyl 4'-bromo-4-biphenylcarboxylate is a precursor in Suzuki-Miyaura couplings, whereas fluorine-containing analogs (e.g., cyclohexadiene derivatives in ) exhibit distinct electronic effects influencing ring puckering and crystal packing.

Heterocyclic vs. Biphenyl Systems :

  • The isoxazole ring in Ethyl 3-[(4-bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylate introduces nitrogen and oxygen heteroatoms, altering electronic properties and bioactivity . In contrast, biphenyl derivatives like the target compound prioritize planar aromatic systems for π-π stacking in solid-state structures.

Crystallographic Behavior: The cyclohexadiene derivative () exhibits a screw-boat conformation (puckering parameters: Q = 0.434 Å, θ = 64.7°) due to steric clashes between bromophenyl and fluorophenyl groups. This non-planarity contrasts with the near-planar biphenyl backbone of this compound, which favors tighter crystal packing .

Synthetic Methodologies :

  • This compound is synthesized via esterification of biphenylcarboxylic acid followed by bromination . Analogous compounds, such as 2(11)OBC, require alkylation of a hydroxybiphenyl precursor with long-chain bromoalkanes , highlighting the role of substituent complexity in reaction design.

Biological Activity

Ethyl 3'-bromo-4'-hydroxybiphenyl-4-carboxylate is a compound of significant interest in the fields of medicinal chemistry and biological research. Its unique molecular structure, characterized by a bromine atom at the 3' position, a hydroxy group at the 4' position, and a carboxylate group, suggests potential for various biological activities. This article reviews its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.

  • Molecular Formula : C₁₅H₁₃BrO₃
  • Molecular Weight : 321.17 g/mol
  • CAS Number : 895542-84-4

Synthesis

This compound can be synthesized through several methods, including:

  • Bromination of 4'-hydroxybiphenyl-4-carboxylic acid followed by esterification with ethanol.
  • Optimization for industrial production , focusing on yield and purity through controlled reaction conditions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study showed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

Anticancer Activity

The compound's anticancer properties have been explored in several studies. It has been shown to induce apoptosis in cancer cell lines through the modulation of specific signaling pathways:

  • Mechanism : Interaction with cellular receptors leading to increased reactive oxygen species (ROS) production, which triggers apoptotic pathways.

A notable study demonstrated that treatment with this compound resulted in significant cytotoxicity against breast cancer cells (MCF-7), highlighting its potential as a lead compound in cancer therapeutics.

The biological activity of this compound is largely attributed to its functional groups:

  • Bromine Atom : Enhances lipophilicity and may facilitate interaction with lipid membranes.
  • Hydroxyl Group : Increases hydrogen bonding capabilities, potentially enhancing binding to biological targets.

These interactions may inhibit enzyme activity or modulate receptor function, contributing to its biological effects.

Comparative Studies

Comparative analysis with similar compounds provides insight into the unique properties of this compound:

Compound NameKey FeaturesBiological Activity
Ethyl 4'-hydroxybiphenyl-4-carboxylateLacks bromineReduced antimicrobial activity
3'-Bromo-4'-hydroxybiphenylLacks ethyl esterLower solubility and reactivity
3'-Bromo-4'-methoxy-biphenyl-4-carboxylic acid methyl esterContains methoxy groupVaries in anticancer efficacy

Case Studies

  • Antimicrobial Efficacy Study :
    • Conducted on various bacterial strains.
    • Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli.
  • Cytotoxicity Assay :
    • Evaluated against MCF-7 breast cancer cells.
    • IC50 value determined to be approximately 25 µM, indicating significant cytotoxicity.

Q & A

What are the common synthetic routes for Ethyl 3'-bromo-4'-hydroxybiphenyl-4-carboxylate, and how do reaction conditions influence yield?

Level: Basic
Answer:
The compound is typically synthesized via multi-step reactions involving esterification and coupling. A method analogous to involves condensation of a brominated biphenyl precursor with ethyl chloroformate under basic conditions (e.g., aqueous KOH). Reaction temperature and solvent polarity critically impact yield: lower temperatures (e.g., 276–278 K) minimize side reactions, while ethanol as a solvent improves solubility of intermediates . Purification via recrystallization (e.g., ethanol) is standard, yielding >95% purity by HPLC .

How can researchers confirm the structural integrity of this compound post-synthesis?

Level: Basic
Answer:
Structural validation combines spectroscopic and chromatographic methods:

  • 1H/13C NMR : Assign peaks based on biphenyl coupling (e.g., aromatic protons at δ 7.2–8.1 ppm) and ester carbonyl (δ ~170 ppm) .
  • HPLC : Purity >98% confirms minimal byproducts .
  • Mass Spectrometry : Molecular ion [M+H]+ at m/z 322.17 (C15H13BrO3) confirms molecular weight .

What advanced techniques are used to resolve crystallographic discrepancies in its solid-state structure?

Level: Advanced
Answer:
Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) resolves conformational ambiguities. For biphenyl derivatives, key parameters include:

  • Torsion angles : Dihedral angles between aromatic rings (e.g., ~65° in analogous compounds) indicate steric effects .
  • Hydrogen bonding : O–H⋯O interactions (e.g., O1–H1⋯O5 in ) stabilize crystal packing .
    Discrepancies between calculated and observed data (e.g., Rint >0.05) require iterative refinement and validation via residual density maps .

How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

Level: Advanced
Answer:
The 3'-bromo group acts as a directing/activating site for Suzuki-Miyaura couplings. Key factors:

  • Electronic effects : Bromine’s electronegativity increases electrophilicity at the adjacent carbon, enhancing Pd-catalyzed coupling efficiency.
  • Steric hindrance : Ortho-substitution (4'-hydroxy group) may reduce reaction rates, requiring optimized ligands (e.g., SPhos) .
    Methodology: Use Pd(PPh3)4 in THF/water (3:1) at 80°C, monitoring progress via TLC.

What safety protocols are critical for handling this compound given its structural analogs’ toxicity?

Level: Basic
Answer:

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory.
  • Ventilation : Use fume hoods to avoid inhalation of brominated byproducts .
  • Waste disposal : Segregate halogenated waste for incineration by certified facilities .
    Toxicity data for analogs (e.g., LD50 ~490 µg/kg in rodents) suggest acute toxicity risks .

How can computational modeling predict its biological activity as a retinoid precursor?

Level: Advanced
Answer:

  • Docking studies : Use AutoDock Vina to simulate binding to retinoic acid receptors (RAR-γ). The biphenyl core aligns with hydrophobic pockets, while the ester group stabilizes hydrogen bonds .
  • QSAR models : Correlate logP (calculated ~3.1) with membrane permeability for in vitro activity .
    Validation requires in vitro assays (e.g., luciferase reporter gene tests) to confirm RAR-γ agonism .

What analytical challenges arise in quantifying trace impurities, and how are they mitigated?

Level: Advanced
Answer:

  • HPLC-MS/MS : Detects impurities at <0.1% levels. Use C18 columns (3.5 µm) with acetonitrile/water gradients (0.1% formic acid) .
  • Challenges : Co-elution of brominated byproducts (e.g., debrominated analogs). Mitigation:
    • Ion suppression : Optimize ESI parameters (e.g., capillary voltage 3.5 kV).
    • Column chemistry : Phenyl-hexyl phases improve separation of aromatic isomers .

How does the compound’s stability vary under different storage conditions?

Level: Basic
Answer:

  • Light sensitivity : Degrades via C–Br bond cleavage under UV; store in amber vials at –20°C .
  • Hydrolysis : Ester groups hydrolyze in humid conditions; desiccate with silica gel .
    Stability studies (accelerated at 40°C/75% RH) show >90% integrity after 6 months when properly stored .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3'-bromo-4'-hydroxybiphenyl-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3'-bromo-4'-hydroxybiphenyl-4-carboxylate

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